![molecular formula C35H55NO B12556101 (E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine CAS No. 142272-31-9](/img/structure/B12556101.png)
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine is an organic compound characterized by its unique structure, which includes a decyloxy group attached to a phenyl ring and a dodecylphenyl group attached to a methanimine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine typically involves a multi-step process. One common method includes the following steps:
Formation of the Decyloxyphenyl Intermediate: This step involves the reaction of 4-bromophenol with decanol in the presence of a base such as potassium carbonate to form 4-(decyloxy)phenol.
Formation of the Dodecylphenyl Intermediate: This step involves the reaction of 4-bromobenzaldehyde with dodecylbenzene in the presence of a catalyst such as palladium on carbon to form 4-dodecylbenzaldehyde.
Condensation Reaction: The final step involves the condensation of 4-(decyloxy)phenol and 4-dodecylbenzaldehyde in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phenolic oxides and aldehydes.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of (E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-[4-(Octyloxy)phenyl]-N-(4-dodecylphenyl)methanimine
- (E)-1-[4-(Hexyloxy)phenyl]-N-(4-dodecylphenyl)methanimine
- (E)-1-[4-(Butyloxy)phenyl]-N-(4-dodecylphenyl)methanimine
Uniqueness
(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine is unique due to its specific combination of decyloxy and dodecylphenyl groups, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in materials science and drug development.
Propriétés
Numéro CAS |
142272-31-9 |
|---|---|
Formule moléculaire |
C35H55NO |
Poids moléculaire |
505.8 g/mol |
Nom IUPAC |
1-(4-decoxyphenyl)-N-(4-dodecylphenyl)methanimine |
InChI |
InChI=1S/C35H55NO/c1-3-5-7-9-11-13-14-15-17-19-21-32-22-26-34(27-23-32)36-31-33-24-28-35(29-25-33)37-30-20-18-16-12-10-8-6-4-2/h22-29,31H,3-21,30H2,1-2H3 |
Clé InChI |
VGRYXTKZOVVZOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


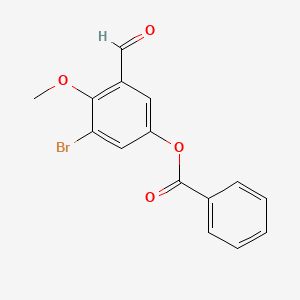
![2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B12556021.png)
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
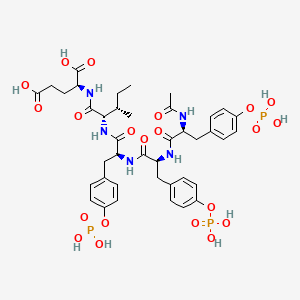
![9,9'-(Dec-5-ene-1,10-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B12556051.png)
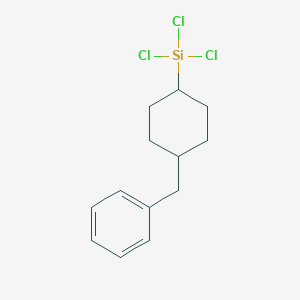
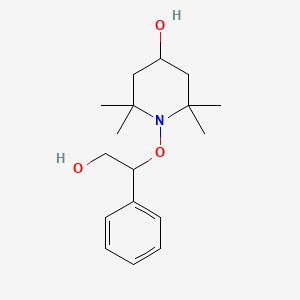

![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
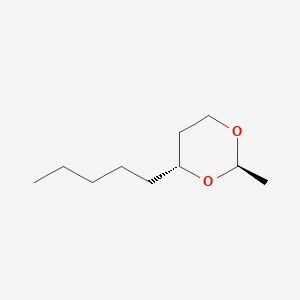
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 4-(1-methylethyl)-](/img/structure/B12556079.png)
![8-Hexadecanone, 9-[(methylsulfonyl)oxy]-](/img/structure/B12556084.png)
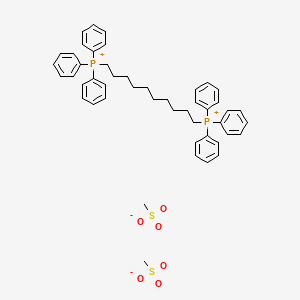
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)
